molecular formula C10H10FN3O3 B1383256 2-(3-Azidopropoxy)-5-fluorobenzoic acid CAS No. 2096985-53-2

2-(3-Azidopropoxy)-5-fluorobenzoic acid

Cat. No. B1383256
M. Wt: 239.2 g/mol
InChI Key: YGQJVAAWMNVZNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as the Copper (I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction . This reaction is a powerful tool for functionalizing polyhydroxylated platforms . Another method involves the reaction of 3-fluorobenzoic acid with propargyl alcohol and sodium azide.

Scientific Research Applications

Biodegradation Studies

  • Fluorobenzoate Biodegradation : Studies on fluorobenzoates, which are structurally related to 2-(3-Azidopropoxy)-5-fluorobenzoic acid, have revealed insights into their biodegradation. For instance, Sphingomonas sp. HB-1 can degrade 3-fluorobenzoate, a compound structurally similar to 2-(3-Azidopropoxy)-5-fluorobenzoic acid, indicating potential environmental biodegradation pathways for these types of compounds (Boersma et al., 2004).

Chemical Synthesis and Optimization

  • Optimization of Synthesis : Research has been conducted on the synthesis of related compounds like methyl 2-amino-5-fluorobenzoate, providing insights into the synthesis process which could be relevant for 2-(3-Azidopropoxy)-5-fluorobenzoic acid. This involves a series of reactions including nitrification, esterification, and hydronation, offering a potential framework for synthesizing related fluorobenzoic acid derivatives (Yin Jian-zhong, 2010).

Material Science and Magnetic Properties

  • Material Science Applications : Studies on benzoate derivatives have shown that modifications in their structure, such as the number of non-coordinated fluoro-substituents, can influence their magnetic properties. This is significant for the development of materials with specific magnetic properties, where compounds like 2-(3-Azidopropoxy)-5-fluorobenzoic acid might find applications (Liu et al., 2017).

Environmental Chemistry

  • Environmental Interactions : The study of interactions between fluorobenzoic acids and different metal surfaces provides crucial information on the environmental fate and behavior of these compounds, which is relevant for understanding the environmental impact of 2-(3-Azidopropoxy)-5-fluorobenzoic acid (Ikezawa & Nagai, 2010).

properties

IUPAC Name

2-(3-azidopropoxy)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O3/c11-7-2-3-9(8(6-7)10(15)16)17-5-1-4-13-14-12/h2-3,6H,1,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQJVAAWMNVZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)OCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Azidopropoxy)-5-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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